4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl

Spin Catalysis EPR Spectroscopy Spin Labeling

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl (CAS 113715-28-9) is a stable heterocyclic nitroxide radical belonging to the 3-imidazoline-3-oxide-1-oxyl family. The molecule (C8H14N3O3, MW 200.22 g/mol) features a tetramethyl-substituted imidazoline ring bearing an aldoxime (-CH=N-OH) group at the 4-position and a nitroxide (-N-O·) radical center, conferring paramagnetic properties essential for electron paramagnetic resonance (EPR) applications.

Molecular Formula C8H14N3O3
Molecular Weight 200.22 g/mol
CAS No. 113715-28-9
Cat. No. B056968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl
CAS113715-28-9
Molecular FormulaC8H14N3O3
Molecular Weight200.22 g/mol
Structural Identifiers
SMILESCC1(C(=CN=O)N(C(N1[O])(C)C)O)C
InChIInChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5+
InChIKeyGIDCTTSIAAOCCI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aldoximino-2,2,5,5-Tetramethyl-3-Imidazoline-3-Oxide-1-Oxyl (CAS 113715-28-9): Product Identification and Core Structural Features for Procurement Specialists


4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl (CAS 113715-28-9) is a stable heterocyclic nitroxide radical belonging to the 3-imidazoline-3-oxide-1-oxyl family. The molecule (C8H14N3O3, MW 200.22 g/mol) features a tetramethyl-substituted imidazoline ring bearing an aldoxime (-CH=N-OH) group at the 4-position and a nitroxide (-N-O·) radical center, conferring paramagnetic properties essential for electron paramagnetic resonance (EPR) applications [1]. Unlike common piperidine-based nitroxides such as TEMPO, this compound contains a conjugated heterocyclic core with a reactive aldoxime moiety, enabling both spin-labeling via 1,3-dipolar cycloaddition and secondary coordination or bioconjugation chemistries [2].

Why Generic Nitroxide Substitution Fails for 4-Aldoximino-2,2,5,5-Tetramethyl-3-Imidazoline-3-Oxide-1-Oxyl: The Critical Need for Functional Differentiation in EPR and Spin-Labeling Workflows


Generic nitroxide radicals such as TEMPO or 4-hydroxy-TEMPO are often considered interchangeable spin probes, but 4-aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl occupies a distinct chemical space due to its unique combination of a 3-imidazoline ring scaffold and a reactive aldoxime substituent [1]. The structural difference fundamentally alters spin density distribution: in 3-imidazoline-3-oxide-1-oxyls, the unpaired electron is localized on the nitroxide fragment separated from the 4-substituent by single bonds, whereas in 2-imidazoline nitroxides, the spin is partially delocalized into the substituent via a conjugated double-bond pathway [2]. This directly impacts measurable EPR hyperfine coupling constants and the compound's performance as a spin probe in environments where minimal electronic communication between the spin center and the label attachment point is required. Furthermore, the aldoxime group provides a chemically addressable handle for metal chelation, bioconjugation, or surface anchoring that is entirely absent in simple hydroxyl- or amino-substituted nitroxides [3]. Substituting this compound with a standard TEMPO derivative would forfeit both the attenuated spin conductivity and the site-specific reactivity that define its utility in spin catalysis, materials science, and targeted biomolecular labeling workflows.

Quantitative Differentiation Evidence: 4-Aldoximino-2,2,5,5-Tetramethyl-3-Imidazoline-3-Oxide-1-Oxyl vs. In-Class Alternatives


Spin Density Localization: Attenuated Spin Conductivity in 3-Imidazoline vs. 2-Imidazoline Nitroxides

In 3-imidazoline-3-oxide-1-oxyl derivatives such as 4-aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl, the nitroxide (N-O·) fragment is isolated from the 4-substituent by single bonds, resulting in attenuated 'electron spin conductivity' outside the radical moiety. In contrast, 2-imidazoline nitroxides exhibit stronger exchange coupling between the radical center and the substituent due to partial spin delocalization through the conjugated double-bond pathway [1]. This structural distinction directly affects the quantitative strength of exchange interactions in biradical systems, where 3-imidazoline-based radicals provide a measurable reduction in through-bond spin coupling compared to their 2-imidazoline analogs, as demonstrated across a series of aromatic charge-acceptor and luminophore conjugates [1].

Spin Catalysis EPR Spectroscopy Spin Labeling Nitroxide Radicals

Predicted Lipophilicity (LogP) for Blood-Brain Barrier and Membrane Permeability Profiling Relative to Common Spin Probes

The predicted octanol-water partition coefficient (ACD/LogP) for 4-aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl is 1.47, with an ACD/LogD of 0.03 at pH 5.5 and 0.26 at pH 7.4 [1]. In comparison, the unsubstituted parent nitroxide 2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl (without the aldoxime group) is structurally less polar and is expected to have a higher LogP, while the commonly used spin probe 4-hydroxy-TEMPO (TEMPOL) has a reported experimental LogP of approximately 0.54 [2]. The aldoxime derivative's intermediate lipophilicity and pH-dependent ionization profile position it as a candidate for applications requiring moderate membrane permeability with tunable charge state, distinct from both the more hydrophilic TEMPOL and the more hydrophobic unsubstituted imidazoline nitroxides.

Blood-Brain Barrier Permeability In Vivo EPR Spin Probe Design Lipophilicity

Reactive Aldoxime Handle for Site-Specific Bioconjugation and Metal Chelation: A Functional Advantage Over Non-Functionalized Nitroxides

The aldoxime (-CH=N-OH) moiety at the 4-position of the imidazoline ring provides a chemically orthogonal reactive handle that is absent in standard spin labels such as TEMPO, 4-amino-TEMPO, or 4-carboxy-TEMPO. Aldoximes readily form stable complexes with transition metal ions (e.g., Cu²⁺, Ni²⁺, Fe³⁺) and can undergo oxime-ether formation or dehydration to nitrile oxides for subsequent 1,3-dipolar cycloaddition [1]. In the related class of imidazole aldoximes, this functionality has been quantitatively exploited for reactivation of organophosphate-inhibited butyrylcholinesterase, with second-order reactivation rate constants up to 5.0 min⁻¹M⁻¹ reported for structurally analogous pyridinium aldoximes [2]. While direct rate constants for the nitroxide-bearing aldoxime are not yet published, the class-level evidence demonstrates that the aldoxime group imparts a biochemically active functionality that non-functionalized nitroxides cannot replicate, enabling applications requiring simultaneous spin detection and covalent or coordinative target engagement.

Site-Directed Spin Labeling Bioconjugation Metal Chelation Oxime Chemistry

Regio- and Stereospecific 1,3-Dipolar Cycloaddition Reactivity for Oriented Spin Labeling: A Distinguishing Feature of 3-Imidazoline-3-Oxide-1-Oxyls

The paramagnetic aldonitrone moiety in 2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl (the core scaffold of the target aldoxime derivative) reacts with C=C and C=N containing dipolarophiles via 1,3-dipolar cycloaddition to yield cycloadducts with radical centers. The reaction proceeds with high regio- and stereospecificity, forming exclusively 5-substituted isoxazolidines through a less hindered transition state [1]. This contrasts with the non-specific labeling chemistry of TEMPO derivatives, which typically rely on reduction to hydroxylamines or non-selective radical recombination. The regiospecificity ensures that the spin label is attached at a predictable position relative to the target molecule, a critical parameter for distance measurements by pulsed EPR (DEER/PELDOR) where label orientation and flexibility directly affect the precision of measured distance distributions [2].

1,3-Dipolar Cycloaddition Spin Labeling Regioselectivity Stereospecificity

Predicted Hydrogen Bond Donor/Acceptor Capacity for Solubility and Formulation Considerations vs. TEMPO-Class Nitroxides

4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl has a predicted polar surface area (PSA) of 76 Ų, with 6 hydrogen bond acceptors and 2 hydrogen bond donors [1]. In comparison, TEMPO has a PSA of approximately 20 Ų with 1 hydrogen bond acceptor and 0 hydrogen bond donors [2]. The substantially higher hydrogen bond capacity of the aldoxime derivative predicts significantly greater aqueous solubility at neutral pH and enhanced compatibility with polar formulation matrices, while still maintaining sufficient lipophilicity (LogP 1.47) to cross lipid bilayers [1]. This physicochemical profile is distinct from both the hydrophilic 4-hydroxy-TEMPO (PSA ~40 Ų, LogP 0.54) and the hydrophobic TEMPO, offering an intermediate solubility window that can be advantageous for biphasic reaction systems or cellular delivery applications.

Solubility Formulation Hydrogen Bonding Physicochemical Properties

Optimal Application Scenarios for 4-Aldoximino-2,2,5,5-Tetramethyl-3-Imidazoline-3-Oxide-1-Oxyl Driven by Differentiation Evidence


Spin-Correlated Radical Pair Studies Requiring Attenuated Through-Bond Exchange Coupling

Researchers investigating spin catalysis phenomena or photoinduced electron transfer in donor-acceptor dyads should select 4-aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl as the spin label scaffold of choice. As established in Section 3 (Evidence Item 1), the 3-imidazoline-3-oxide-1-oxyl architecture provides attenuated spin conductivity between the nitroxide radical center and the molecular framework, enabling quantitative studies of spin-correlated radical ion pairs without the confounding strong exchange coupling observed with 2-imidazoline-based labels . The aldoxime substituent further allows covalent attachment to photoactive chromophores or electrode surfaces via oxime chemistry, enabling construction of well-defined spin-labeled conjugates for magnetic field effect studies.

Site-Directed Spin Labeling of Biomolecules Using Regiospecific 1,3-Dipolar Cycloaddition

Structural biology laboratories employing pulsed EPR methods (DEER/PELDOR) for distance measurements should consider 4-aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl for spin labeling of alkenyl- or nitrile-containing unnatural amino acids. The core 3-imidazoline-3-oxide-1-oxyl motif reacts regio- and stereospecifically with dipolarophiles to form exclusively 5-substituted isoxazolidine adducts , a labeling outcome that provides a more conformationally constrained spin label attachment than the flexible linkers of MTSL or iodoacetamide-TEMPO probes. The narrower distance distributions that result from constrained labels directly improve the resolution of DEER-derived structural models .

In Vivo EPR Oximetry and Pharmacokinetic Studies Requiring Tunable Lipophilicity and Metal-Chelating Capability

For in vivo EPR applications where tissue oxygenation mapping or nitroxide pharmacokinetics must be measured, 4-aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl offers a differentiated profile relative to TEMPOL. Its predicted LogP of 1.47 (vs. 0.54 for TEMPOL) and pH-dependent LogD (0.26 at pH 7.4) provide intermediate lipophilicity that can be exploited for targeted biodistribution . Additionally, the aldoxime group's metal-chelating capacity (Section 3, Evidence Item 3) enables the compound to serve as a dual-function probe that simultaneously reports oxygen concentration via EPR linewidth changes and binds paramagnetic metal ions for contrast enhancement, a capability not available with conventional hydroxyl- or carboxyl-substituted nitroxides .

Development of Nitroxide-Based Catalysts for Controlled Radical Polymerization

Polymer chemistry groups developing nitroxide-mediated polymerization (NMP) protocols can evaluate 4-aldoximino-2,2,5,5-tetramethyl-3-imidazoline-3-oxide-1-oxyl as a controlling agent. The parent 3-imidazoline-3-oxide-1-oxyl has been demonstrated to mediate alkoxyamine homolysis activation via 1,3-dipolar cycloaddition with vinyl monomers , and the aldoxime substituent introduces additional hydrogen-bonding capacity (PSA 76 Ų, 6 H-bond acceptors, 2 H-bond donors vs. negligible H-bond capacity for TEMPO) that can modulate polymerization kinetics and polymer dispersity through solvent and additive interactions . This makes the compound a candidate for developing NMP systems with enhanced control over molecular weight distribution in polar media.

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